

The Application of Cy5.5 DBCO in Molecular Biology: A Technical Guide

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Compound of Interest

Compound Name: Cy5.5 DBCO

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Introduction

Cy5.5 DBCO (Dibenzocyclooctyne) is a bright, photostable, near-infrared (NIR) fluorescent dye that has become an invaluable tool in molecular biology.^{[1][2]} Its utility stems from its ability to participate in copper-free "click chemistry," a bioorthogonal reaction that allows for the specific and efficient labeling of biomolecules in complex biological systems.^{[3][4]} This technical guide provides an in-depth overview of the core applications of **Cy5.5 DBCO**, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

The core of **Cy5.5 DBCO**'s functionality lies in the DBCO group, a strained alkyne that readily and specifically reacts with azide-containing molecules via a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.^{[5][6]} This reaction is highly efficient, proceeds under mild, physiological conditions, and, crucially, does not require a cytotoxic copper catalyst, making it ideal for use in living cells and whole organisms.^{[6][7]} The Cy5.5 fluorophore itself exhibits favorable spectral properties, with excitation and emission maxima in the near-infrared spectrum (around 678 nm and 694 nm, respectively), a region where cellular autofluorescence is minimal, leading to high signal-to-noise ratios in imaging applications.^{[1][2][8]}

Core Properties and Specifications

A comprehensive understanding of the physicochemical and spectral properties of **Cy5.5 DBCO** is essential for its effective application. The following tables summarize key quantitative data for this versatile fluorescent probe.

Table 1: Physicochemical Properties of Cy5.5 DBCO

Property	Value	Source(s)
Molecular Weight	~1161.34 g/mol	[2][8][9]
Appearance	Blue solid	[2]
Solubility	Water, DMSO, DMF	[1][2][8]
Storage Conditions	-20°C, desiccated, protected from light	[2][5][10]
Purity	>95% (HPLC)	[2]

Table 2: Spectral Properties of Cy5.5 DBCO

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	678 nm	[1][8][9]
Emission Maximum (λ_{em})	694 nm	[1][8][9]
Molar Extinction Coefficient (ϵ)	~190,000 cm ⁻¹ M ⁻¹	[1][2][11]
Spectrally Similar Dyes	Alexa Fluor® 680, DyLight® 680, IRDye® 680	[1][2]
pH Sensitivity	Fluorescence is insensitive from pH 4 to pH 10	[1][2]

Key Applications and Experimental Protocols

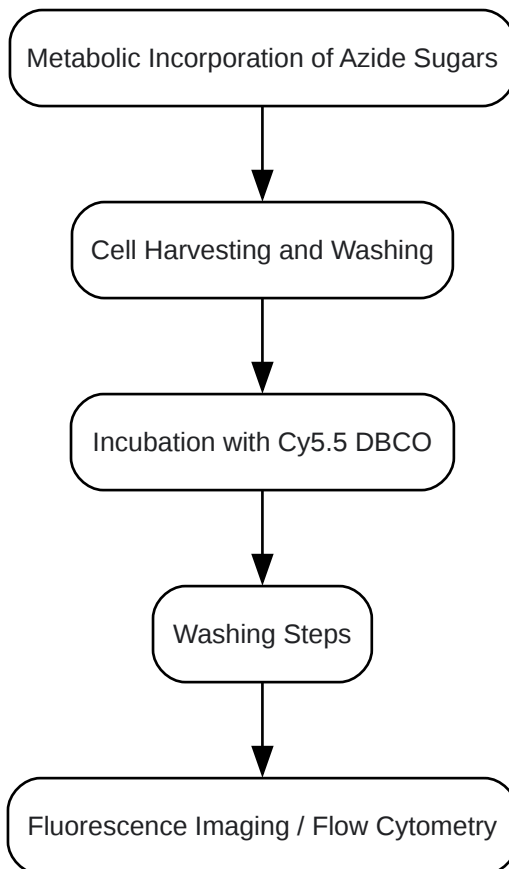
The unique characteristics of **Cy5.5 DBCO** make it suitable for a wide range of applications in molecular biology, from cellular imaging to in vivo tracking of biomolecules.

Cellular Labeling and Tracking

Cy5.5 DBCO is extensively used for labeling and tracking cells, both in vitro and in vivo.[12][13] The strategy typically involves metabolically incorporating an azide-modified monosaccharide, such as N-azidoacetylmannosamine (ManNAz), into the glycans on the cell surface. These azide groups then serve as chemical handles for covalent attachment of **Cy5.5 DBCO**.

- **Metabolic Labeling:** Culture cells in a medium supplemented with an azide-modified sugar (e.g., 25-50 μ M Ac4ManNAz) for 1-3 days. This allows for the incorporation of azide groups onto cell surface glycans.
- **Cell Harvesting and Washing:** Harvest the cells and wash them twice with 1% FBS in D-PBS to remove any unincorporated azide sugars.[14]
- **Cy5.5 DBCO Labeling:** Resuspend the cells in a buffer containing 5 to 30 μ M of **Cy5.5 DBCO**. [14] Incubate for 30-60 minutes at room temperature in the dark.[14]
- **Washing:** Wash the cells four times with 1% FBS in D-PBS to remove excess **Cy5.5 DBCO**. [14]
- **Fixation (Optional):** Fix the cells with 4% formaldehyde in D-PBS for 20 minutes at room temperature.[14]
- **Imaging:** The labeled cells can now be visualized using fluorescence microscopy or flow cytometry.

Cellular Labeling Workflow



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Figure 1: Workflow for cell surface labeling using **Cy5.5 DBCO**.

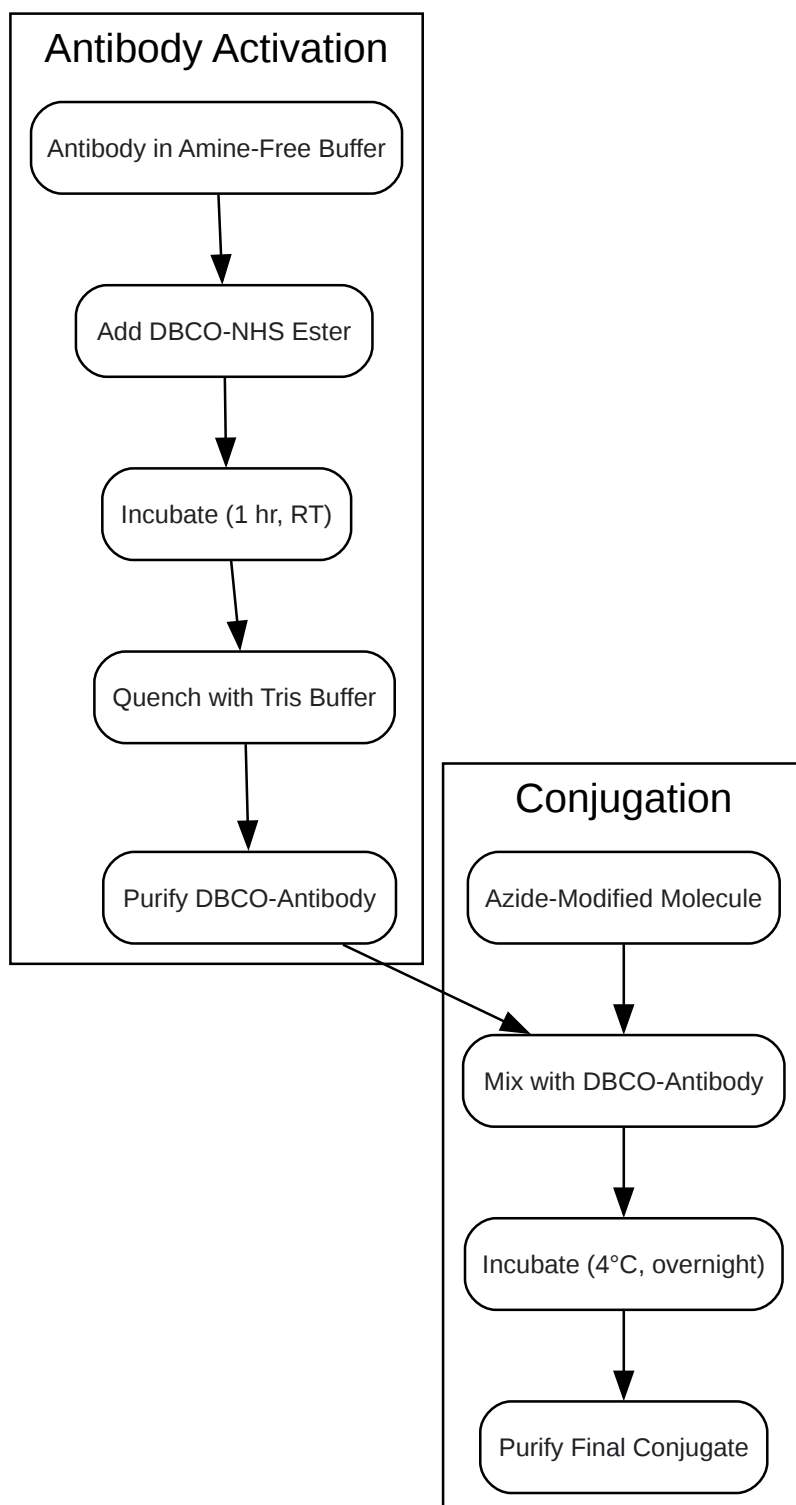
Antibody Conjugation

Cy5.5 DBCO can be readily conjugated to antibodies for use in various immunoassays, including immunofluorescence, immunohistochemistry, and western blotting.[7][15] The most common approach involves modifying the antibody with a DBCO-NHS ester, which reacts with primary amines on the antibody, followed by a click reaction with an azide-modified molecule or, conversely, modifying the antibody with an azide and reacting it with **Cy5.5 DBCO**.

- Antibody Preparation: Prepare the antibody at a concentration of 1-2 mg/mL in a phosphate-free buffer (e.g., PBS pH 7.4).[15] Remove any amine-containing stabilizers like BSA or gelatin.[7]

- DBCO-NHS Ester Preparation: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF immediately before use.^[7]
- Activation of Antibody: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.^[7] The final DMSO concentration should be around 20%. Incubate for 60 minutes at room temperature with gentle mixing.^[7]
- Quenching: Add Tris buffer to a final concentration of 50-100 mM to quench the reaction by reacting with any excess DBCO-NHS ester. Incubate for 15 minutes.^[7]
- Purification: Remove excess DBCO reagent and reaction byproducts by dialysis against PBS or using a desalting column.
- Click Reaction with Azide-Modified Fluorophore (if applicable): If the antibody is now DBCO-functionalized, it can be reacted with an azide-containing molecule. For direct labeling, **Cy5.5 DBCO** would be used to react with an azide-modified antibody. In this protocol, the antibody is now ready for conjugation to an azide-modified target.
- Final Conjugate Purification: Purify the final antibody-Cy5.5 conjugate using size-exclusion chromatography to separate the labeled antibody from any remaining free dye.

Antibody Conjugation Workflow



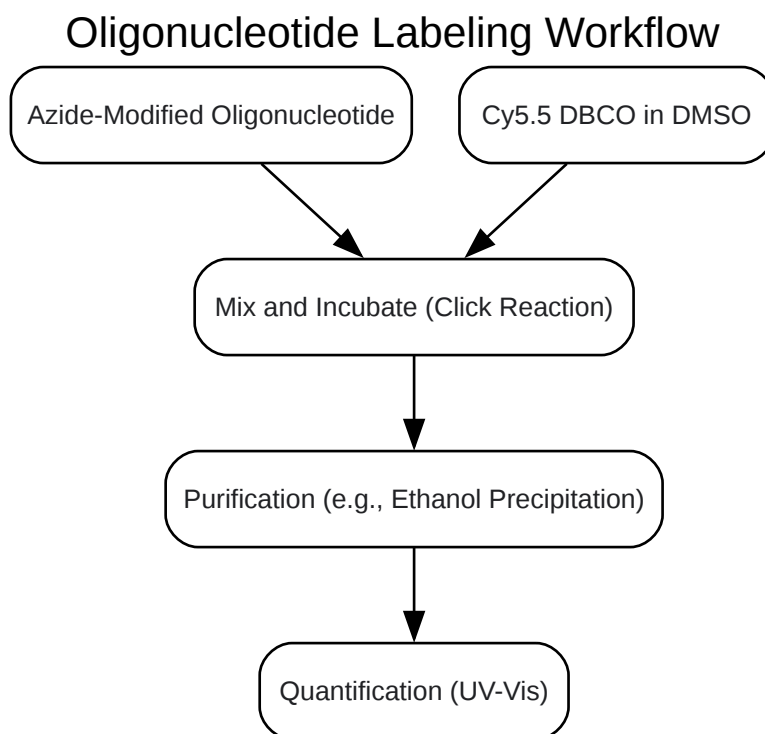
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Figure 2: General workflow for antibody conjugation using DBCO chemistry.

Oligonucleotide Labeling

Labeling oligonucleotides with **Cy5.5 DBCO** is crucial for applications such as fluorescence in situ hybridization (FISH), microarrays, and real-time PCR.^{[16][17]} Typically, an azide-modified oligonucleotide is synthesized and then reacted with **Cy5.5 DBCO**.

- **Oligonucleotide Preparation:** Obtain or synthesize an oligonucleotide with a 5' or 3' azide modification. Dissolve the oligonucleotide in a nuclease-free buffer.
- **Cy5.5 DBCO Solution:** Prepare a stock solution of **Cy5.5 DBCO** in DMSO.
- **Click Reaction:** Mix the azide-modified oligonucleotide with a 3-5 fold molar excess of **Cy5.5 DBCO**.^[17] The reaction can be performed in a variety of buffers, such as PBS.
- **Incubation:** Incubate the reaction mixture for 2-6 hours at room temperature, or overnight at 4°C, protected from light.^[17]
- **Purification:** Remove the excess, unreacted **Cy5.5 DBCO**. This can be achieved through various methods, including ethanol precipitation, size-exclusion chromatography, or by using a purification resin that binds to the DBCO group.^[17] A common method is to use azide-functionalized agarose beads to capture the excess DBCO-dye.^[17]
- **Quantification:** Determine the concentration and labeling efficiency of the purified Cy5.5-labeled oligonucleotide using UV-Vis spectrophotometry.



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Figure 3: Workflow for labeling an azide-modified oligonucleotide with **Cy5.5 DBCO**.

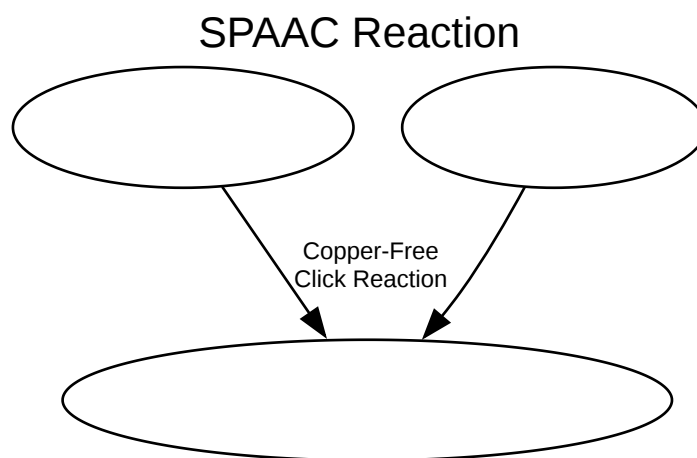
In Vivo Imaging

The near-infrared emission of Cy5.5 makes it an excellent choice for in vivo imaging, as light in this region can penetrate tissues more deeply with less scattering and absorption by endogenous biomolecules.^{[18][19]} **Cy5.5 DBCO** has been successfully used to track labeled cells, monitor drug delivery, and visualize biological processes in living animals.^{[13][20][21]}

The experimental design for in vivo imaging is highly dependent on the specific research question. However, a general workflow involves introducing an azide-bearing molecule into the animal, allowing it to be metabolized and incorporated into the target of interest, followed by systemic administration of **Cy5.5 DBCO** for in vivo labeling.

The Core Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The versatility of **Cy5.5 DBCO** is underpinned by the SPAAC reaction. This reaction is a cornerstone of bioorthogonal chemistry.



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Figure 4: The copper-free click chemistry reaction between **Cy5.5 DBCO** and an azide.

Conclusion

Cy5.5 DBCO has emerged as a powerful and versatile tool for researchers across various disciplines in molecular biology. Its bright, near-infrared fluorescence, coupled with its ability to undergo highly specific and bioorthogonal copper-free click reactions, enables a wide array of applications, from high-resolution cellular imaging to non-invasive in vivo studies. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of **Cy5.5 DBCO** in your research, paving the way for new discoveries and advancements in our understanding of complex biological systems.

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